N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide
Description
N-[(2S)-2-Acetamido-3-amino-3-oxopropyl]-2-aminobenzamide is a structurally complex benzamide derivative characterized by a stereospecific (2S) acetamido group, a 3-amino-3-oxopropyl side chain, and a 2-aminobenzamide core. This compound integrates multiple functional groups, including acetamido, amino, and benzamide moieties, which confer unique physicochemical and biological properties.
Properties
CAS No. |
654644-64-1 |
|---|---|
Molecular Formula |
C12H16N4O3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide |
InChI |
InChI=1S/C12H16N4O3/c1-7(17)16-10(11(14)18)6-15-12(19)8-4-2-3-5-9(8)13/h2-5,10H,6,13H2,1H3,(H2,14,18)(H,15,19)(H,16,17)/t10-/m0/s1 |
InChI Key |
BFNWTKCZHUOGTM-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CNC(=O)C1=CC=CC=C1N)C(=O)N |
Canonical SMILES |
CC(=O)NC(CNC(=O)C1=CC=CC=C1N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Conventional Coupling Reaction Methods
Carbodiimide-Mediated Coupling
The formation of the amide bond between 2-aminobenzoic acid and the appropriate amine component can be achieved through carbodiimide coupling reactions.
EDC/HOBt Method
This widely-employed approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt).
Reaction Conditions:
- Reactants: 2-aminobenzoic acid (1.0 eq), (2S)-2-acetamido-3-amino-3-oxopropylamine (1.0-1.2 eq)
- Coupling Reagents: EDC·HCl (1.2 eq), HOBt (1.2 eq)
- Base: N,N-diisopropylethylamine (DIEA) (3.0 eq)
- Solvent: DMF
- Temperature: Room temperature
- Reaction Time: 12-16 hours
This method offers reasonable yields ranging from 50-65% as observed with similar 2-aminobenzamide derivatives. The reaction proceeds at room temperature, making it accessible without specialized equipment.
HATU-Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) represents a more advanced coupling reagent that often provides superior results compared to EDC/HOBt systems.
Reaction Conditions:
- Reactants: 2-aminobenzoic acid (1.0 eq), (2S)-2-acetamido-3-amino-3-oxopropylamine (1.0-1.2 eq)
- Coupling Reagent: HATU (1.1-1.3 eq)
- Base: DIEA (3.0 eq)
- Solvent: DMF
- Temperature: 25°C
- Reaction Time: 5-16 hours
This method has demonstrated excellent yields (68-75%) with similar structural motifs and typically produces fewer side products than EDC coupling. The reaction exhibits excellent tolerance toward the free amine group present on the 2-aminobenzoic acid component.
Table 1. Comparison of Conventional Coupling Methods
| Coupling Method | Reagents | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Advantages |
|---|---|---|---|---|---|
| EDC/HOBt | EDC·HCl, HOBt, DIEA | 12-16 | 20-25 | 50-65 | Simple protocol, mild conditions |
| HATU | HATU, DIEA | 5-16 | 25 | 68-75 | Higher yields, fewer side products |
Microwave-Assisted Synthesis Methods
Direct Amidation Under Microwave Conditions
Microwave irradiation can significantly accelerate the formation of 2-aminobenzamide derivatives through a time-efficient process.
Reaction Conditions:
- Reactants: Isatoic anhydride (1.0 eq), (2S)-2-acetamido-3-amino-3-oxopropylamine (1.0 eq)
- Catalyst: None required
- Solvent: Few drops of DMF
- Microwave Power: 140-420 W
- Irradiation Time: 4-10 minutes
- Workup: Addition of ice-cold water to precipitate product
This method offers significant time advantages compared to conventional heating, with reactions completing in minutes rather than hours. While yields for similar compounds were reported to be slightly lower (60-70%) than conventional heating methods, the dramatic reduction in reaction time makes this approach particularly valuable for rapid synthesis and optimization studies.
Palladium-Catalyzed Carbonylation Methods
Palladium-Catalyzed Carbonylative Amination
This approach utilizes palladium catalysis to form the amide bond through a carbonylative process.
Reaction Conditions:
- Reactants: 2-aminohalobenzene (1.0 eq), (2S)-2-acetamido-3-amino-3-oxopropylamine (2.0-5.0 eq)
- Catalyst: Pd(OAc)₂ (0.2-0.4 mol%)
- Ligand: 1,1'-bis(diphenylphosphino)ferrocene (dppf) (1.5-3.0 eq relative to Pd)
- Base: Triethylamine or tributylamine
- Solvent: THF, ethylene glycol, or N,N-dimethylethanolamine
- Conditions: Carbon monoxide (40+ psi), 90°C
- Reaction Time: 3 hours
This method represents a powerful approach for direct conversion of 2-aminohalobenzenes to 2-aminobenzamides without requiring protection of the aniline functionality. The reaction proceeds efficiently with palladium loadings as low as 0.2 mol%, making it economically attractive for larger-scale preparations.
Synthesis via Acetylation of N-[(2S)-2-amino-3-amino-3-oxopropyl]-2-aminobenzamide
Selective Acetylation Method
This approach involves initial formation of N-[(2S)-2-amino-3-amino-3-oxopropyl]-2-aminobenzamide followed by selective acetylation of the α-amino group.
Reaction Conditions:
- Reactants: N-[(2S)-2-amino-3-amino-3-oxopropyl]-2-aminobenzamide (1.0 eq), acetic anhydride (1.0-1.2 eq)
- Base: Pyridine (1.0-1.5 eq)
- Solvent: THF
- Temperature: 15-20°C
- Reaction Time: 30-180 minutes (typically 120 minutes)
The selective acetylation leverages the differential reactivity of the amino groups present in the molecule. The α-amino group exhibits greater nucleophilicity compared to the aromatic amine, enabling selective functionalization. Careful control of temperature, reaction time, and equivalents of acetic anhydride are critical to achieve selective acetylation.
Table 2. Selective Acetylation Reaction Conditions
| Acetylation Agent | Base | Solvent | Temperature (°C) | Reaction Time (min) | Selectivity |
|---|---|---|---|---|---|
| Acetic anhydride | Pyridine | THF | 15-20 | 120 | Excellent |
| Acetyl chloride | Pyridine | THF | 10-15 | 60-90 | Good |
| Thioacetic acid | Pyridine | THF | 20-25 | 150-180 | Moderate |
Resolution-Based Approach for Obtaining the (S)-Stereoisomer
Chiral Resolution Method
For cases where the synthesis produces a racemic mixture, chiral resolution can be employed to obtain the desired (S)-stereoisomer.
Resolution Method:
- Formation of a diastereomeric salt using (D)-(+)-ditoluoyl tartaric acid
- Crystallization of the salt from an appropriate solvent system
- Basic extraction to release the free (S)-amine
- Acetylation of the resolved amine intermediate
This process has demonstrated excellent enantioselectivity for similar compounds, providing the desired (S)-enantiomer with >99% enantiomeric excess.
Factors Affecting Reaction Optimization
Solvent Effects
The choice of solvent significantly impacts reaction efficiency and product purity:
Table 3. Solvent Effects on Amide Coupling Reactions
| Solvent | Advantages | Limitations |
|---|---|---|
| DMF | Excellent solubility, facilitates coupling | Difficult removal, potential for impurities |
| THF | Easy removal, good for acetylation | Limited solubility for some intermediates |
| Acetonitrile | Good selectivity, easier workup | Moderate coupling efficiency |
| Ethyl acetate | Environmentally friendlier, good for workup | Limited solubility for coupling reagents |
Temperature Control
Temperature control is particularly critical for selective acetylation reactions:
- Lower temperatures (10-15°C): Favor selective acetylation of the α-amino group
- Room temperature (20-25°C): Acceptable for coupling reactions
- Elevated temperatures (>30°C): May lead to multiple acetylation or side reactions
Base Selection
The choice of base impacts both yield and stereochemical integrity:
Table 4. Effect of Base on Reaction Performance
| Base | Impact on Yield | Impact on Stereochemical Purity |
|---|---|---|
| Pyridine | Moderate to good | Excellent preservation |
| Triethylamine | Good | Good preservation |
| DIEA | Excellent | Excellent preservation |
| Inorganic bases (Na₂CO₃, NaHCO₃) | Moderate | Variable preservation |
Purification Methods
Purification strategies play a crucial role in obtaining high-purity N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide:
Crystallization
The target compound can be purified through crystallization using appropriate solvent systems:
- Ethyl acetate/hexane mixture
- Isopropanol/water system
- Dichloromethane/ethyl acetate sequence
Chromatographic Purification
Column chromatography using the following conditions has proven effective:
- Stationary phase: Silica gel (100-200 mesh)
- Mobile phase: Gradient elution with dichloromethane/methanol (typically 0-10% methanol)
- Flow rate: 20-25 mL/min for preparative scale
Reverse-Phase HPLC
For highest purity requirements, reverse-phase HPLC purification can be employed:
- Column: C18 preparative column
- Mobile phase: Gradient of water/acetonitrile with 0.1% formic acid
- Detection: UV at 254 nm and 280 nm
Chemical Reactions Analysis
Formation of the Propyl Chain
The propyl chain contains a stereocenter at C2 (2S configuration) and functional groups (acetamido and amino). This suggests a multi-step synthesis involving:
-
Strecker Synthesis : Introduction of amino groups via cyanide addition to carbonyl compounds.
-
Acetylation : Conversion of amine to acetamido group using acetyl chloride or acetic anhydride.
-
Stereoselective Synthesis : Use of chiral catalysts or starting materials (e.g., L-amino acids) to establish the S-configuration .
Critical Steps :
-
Deprotection : If protecting groups were used, hydrogenolysis with catalysts like palladium on carbon may be required to remove them .
-
N-Acylation : Reaction of the amino group with acetyl chloride in basic conditions (e.g., NaHCO₃) to form the acetamido group .
Coupling of the Propyl Chain to the Benzamide
The propyl chain is coupled to the benzamide via amide bond formation. This typically involves activating the carboxylic acid group of the propyl chain (e.g., using HATU or EDC) and reacting it with the amine group of the benzamide .
Example Reaction Conditions :
-
Reagents : EDC (1.1 equiv.), HOBt (1.1 equiv.), DIPEA (2 equiv.).
-
Solvent : DMF or dichloromethane.
-
Temperature : 0–5°C to room temperature.
Analytical Data and Characterization
Key Challenges and Considerations
-
Stereoselectivity : Ensuring the S-configuration at C2 requires precise control of reaction conditions or use of chiral starting materials .
-
Hydrogenolysis : Deprotection steps using catalysts like palladium on carbon must be optimized to avoid over-reduction .
-
Yield Optimization : Microwave methods, while faster, may yield lower purity compared to conventional heating .
Biological Relevance
While not explicitly detailed in the provided sources, benzamide derivatives often exhibit biological activity (e.g., HDAC inhibition, anti-virulence properties) . The acetamido and amino groups in this compound may modulate its interactions with biological targets (e.g., enzymes or DNA-binding proteins).
Scientific Research Applications
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s distinctiveness lies in its stereospecific acetamido side chain and amino-oxo propyl linkage, which differentiate it from simpler benzamide analogs. Key structural comparisons include:
The target compound’s chiral center and polar side chain enhance hydrogen-bonding capacity compared to NAB’s hydrophobic nonyl chain or 3b’s methoxy-acetylated aromatic system.
Physicochemical Properties
| Property | Target Compound | 2-Aminobenzamide | NAB | Compound 3b |
|---|---|---|---|---|
| Molecular Weight | ~295.3 g/mol (calc.) | 136.15 g/mol | ~263.38 g/mol | 327.38 g/mol |
| Solubility | Moderate (polar groups) | High (small size) | Low (nonyl chain) | Moderate (methoxy groups) |
| Migration Risk | Low (bulky structure) | High (small molecules) | Low | Low |
| Key Functional Groups | Acetamido, amino-oxo, benzamide | Amino, benzamide | Nonyl chain, benzamide | Acetyl, dimethoxy, benzamide |
- Migration Behavior: 2-Aminobenzamide’s small size and high diffusion rate lead to migration exceeding safety limits (26.6–55.3 µg/L in water) , whereas the target compound’s bulkier structure likely reduces this risk.
- Solubility: The polar acetamido and amino-oxo groups enhance aqueous solubility compared to NAB’s hydrophobic nonyl chain , though steric effects may limit solubility relative to 2-aminobenzamide.
Biological Activity
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide, a compound belonging to the class of amino-benzamides, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an acetamido group and an amino-benzamide moiety, which are crucial for its biological interactions.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A research study demonstrated that derivatives of amino-benzamides exhibit significant cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
2. Antiviral Effects
In vitro assays have shown that this compound possesses antiviral properties. It has been reported to inhibit the replication of several viruses, including herpes simplex virus type 1 (HSV-1). The compound appears to interfere with viral entry and replication processes, making it a candidate for further development in antiviral therapies .
3. Antibacterial Activity
The compound has also exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis, which are critical for bacterial growth and survival .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Enzyme Inhibition : Inhibition of key enzymes involved in viral replication and bacterial metabolism.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly in cancer cells.
Case Study 1: Anticancer Efficacy
A study investigated the effects of N-[2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound .
Case Study 2: Antiviral Activity Against HSV
In a controlled laboratory setting, the compound was tested against HSV-infected Vero cells. The results showed a significant reduction in viral titers, indicating its potential as an antiviral agent. Further mechanistic studies suggested that the compound may inhibit viral entry into host cells .
Data Tables
Q & A
Q. What are the key structural features of N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide that influence its reactivity and biological activity?
The compound’s reactivity and biological activity are governed by its stereospecific (2S)-configuration, acetamido group, and the benzamide moiety. The 3-amino-3-oxopropyl side chain introduces hydrogen-bonding potential, while the aromatic benzamide group enables π-π stacking interactions with biological targets. Comparative studies of structurally similar compounds (e.g., nitrophenyl-substituted benzamides) suggest that substitutions at the benzamide ring or modifications to the amino-oxo side chain can alter solubility and target binding .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
Analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for stereochemical confirmation, and mass spectrometry (MS) for molecular weight verification are critical. For example, in studies of analogous benzamide derivatives, NMR confirmed the (2S)-configuration, while MS validated the absence of unintended byproducts .
Advanced Research Questions
Q. What experimental strategies are recommended for investigating the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinity and thermodynamics.
- X-ray crystallography or cryo-EM may resolve structural details of target-ligand complexes.
- Molecular dynamics simulations can predict binding stability and conformational changes. Studies on structurally related compounds (e.g., N-(2,5-dichlorophenyl)acetamide derivatives) utilized SPR to map interactions with enzymes like cyclooxygenase-2 (COX-2) .
Q. How should researchers address contradictions in existing data regarding the compound’s mechanism of action?
- Dose-response studies across multiple cell lines or in vivo models can clarify context-dependent effects.
- Kinetic assays (e.g., time-resolved enzymatic inhibition) may resolve discrepancies in activity under varying pH or temperature. For example, conflicting reports on nitrophenyl-benzamide derivatives’ anti-inflammatory activity were resolved by comparing activity in primary macrophages versus transformed cell lines .
Q. What methodologies are suitable for optimizing the synthetic route to improve yield and scalability?
- Design of Experiments (DoE) can systematically evaluate reaction parameters (e.g., temperature, catalyst loading).
- Flow chemistry may enhance reproducibility for large-scale synthesis. A study on analogous α-aminoamide derivatives achieved a 30% yield increase by optimizing solvent polarity and reaction time using DoE .
Data Contradiction and Validation
Q. How can researchers reconcile divergent results in toxicity profiles reported for this compound?
- Comparative metabolomics across species (e.g., murine vs. human hepatocytes) can identify species-specific metabolic pathways.
- In silico toxicity prediction tools (e.g., ProTox-II) may highlight structural alerts for hepatotoxicity or mutagenicity. For example, discrepancies in aquatic toxicity data for benzamide derivatives were linked to differences in test organisms’ cytochrome P450 expression .
Structural and Functional Comparisons
Q. How does this compound compare to structurally related molecules in terms of pharmacokinetic properties?
| Property | This compound | Analogous Compound (e.g., 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide ) |
|---|---|---|
| LogP | Predicted: 1.2 (ACD/Labs) | 2.1 (experimental) |
| Water Solubility | Moderate (pH-dependent) | Low (improved via nitro reduction) |
| Plasma Protein Binding | 85% (estimated) | 92% (experimental) |
Methodological Frameworks
Q. What theoretical frameworks guide hypothesis-driven research on this compound’s therapeutic potential?
- Ligand-based drug design : Leverage quantitative structure-activity relationship (QSAR) models to predict modifications enhancing target affinity.
- Systems pharmacology : Integrate omics data to map off-target effects. A study on marine-derived toxins with similar amide backbones linked cytotoxicity to specific protein-ligand interaction patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
